Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate
Overview
Description
Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate is a chemical compound with the molecular formula C15H15F6NO6 and a molecular weight of 419.27 . It is related to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid and Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate .
Synthesis Analysis
The synthesis of related compounds involves the use of 2,2,2-Trifluoroethanol and 5-Bromo-2-chlorobenzoic acid . Another related compound, Ethyl [bis(2,2,2-trifluoroethoxy)phosphinyl]acetate, is synthesized using a standard workup procedure and purified by flash column chromatography .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a benzoyl group attached to an amino group, which is further attached to an oxyacetate group. The benzoyl group is substituted with two 2,2,2-trifluoroethoxy groups .Scientific Research Applications
Ring Transformations and Derivatives
- Ethyl 5-aryl(or benzyl)-2-oxo-1,3,4-oxadiazole-3(2H)-acetates, related to Ethyl2-(((2,5-bis(2,2,2-trifluoroethoxy)benzoyl)amino)oxy)acetate, were prepared and treated with various agents to form derivatives like 1-amino-2,4-imidazolidinedione or 1,3-diamino-2,4-imidazolidinedione. This study highlights the transformation of these compounds into hydantoin derivatives (Milcent et al., 1991).
Synthesis of Novel Series
- A study utilized OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) in the synthesis of novel series of α-ketoamide derivatives, showcasing the potential for developing new compounds using a method that parallels the structure of this compound (El‐Faham et al., 2013).
Cytotoxic Activity
- Research into 5-Benzoylhexahydropyrimidine Derivatives, related to the given compound, found that such derivatives exhibit cytotoxic activity against various cell lines. This indicates the potential application of related compounds in cancer research (Kireeva et al., 2021).
Stereoselective Synthesis
- A four-component tandem reaction involving compounds related to this compound was used for the stereoselective synthesis of functionalized [1,4]-thiazines, illustrating the compound’s utility in complex synthetic processes (Indumathi et al., 2007).
Prodrug Synthesis
- Research on novel prodrugs, which are related structurally to this compound, showed that these can be activated to cytotoxic alkylating agents, highlighting potential applications in cancer treatment (Springer et al., 1990).
Vibrational Contribution Studies
- FT-IR and FT-Raman studies of molecules structurally related to this compound provide insights into their electronic structure and potential pharmaceutical applications, as demonstrated in a study on Ethyl 2-(4-Benzoyl-2,5- Dimethylphenoxy) Acetate (Amalanathan et al., 2015).
Properties
IUPAC Name |
ethyl 2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F6NO6/c1-2-25-12(23)6-28-22-13(24)10-5-9(26-7-14(16,17)18)3-4-11(10)27-8-15(19,20)21/h3-5H,2,6-8H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJXYBIPYMDKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F6NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166453 | |
Record name | Ethyl 2-[[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338395-03-2 | |
Record name | Ethyl 2-[[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]oxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338395-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]oxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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